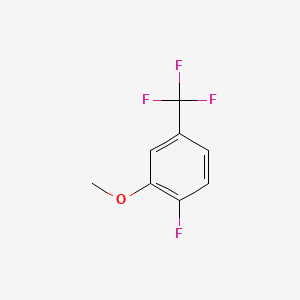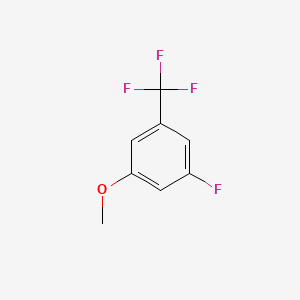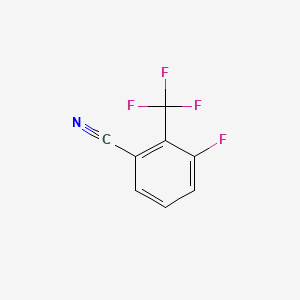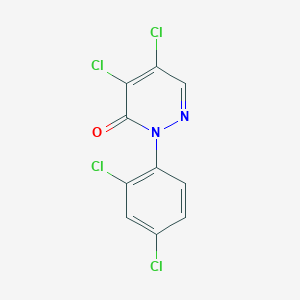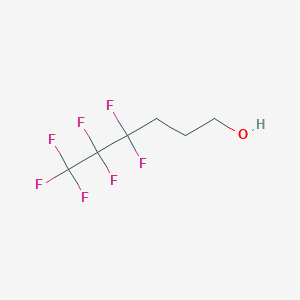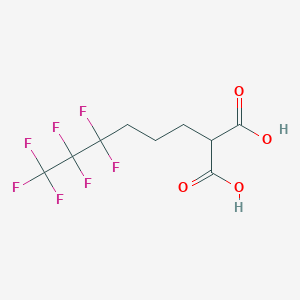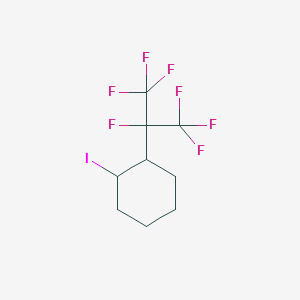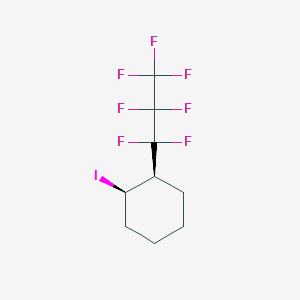
2-(5-Chloro-2-ethoxy-phenyl)-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloro-2-ethoxy-phenyl)-thiazolidine-4-carboxylic acid is a derivative of thiazolidine carboxylic acid, which is a class of compounds that have been studied for various biological activities and chemical properties. The specific compound is characterized by a thiazolidine ring, a carboxylic acid group, and a 5-chloro-2-ethoxy-phenyl substituent. This structure suggests potential for bioactivity, as thiazolidine derivatives have been explored for their protective effects against hepatotoxicity and as prodrugs of L-cysteine .
Synthesis Analysis
The synthesis of thiazolidine derivatives typically involves the reaction of amino acids with aldehydes or ketones. In the case of 2-aryl-thiazolidine-4-carboxylic acids, the synthesis can be achieved via nucleophilic addition of L-Cysteine to aromatic aldehydes in the presence of a base such as NaHCO3 . The process may involve the formation of an in situ imine intermediate, which then cyclizes to form the thiazolidine ring. The synthesis of related compounds has been reported to proceed under mild conditions, such as room temperature reactions in aqueous DMSO medium . The stereoselectivity of the synthesis is an important consideration, as it can affect the biological activity of the resulting compounds .
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives is characterized by the presence of a four-membered thiazolidine ring. The stereochemistry of the substituents on this ring is crucial, as it can influence the compound's biological activity and chemical reactivity. For instance, the enantiomer of a methylthiazolidine carboxylic acid was found to be ineffective in protecting against hepatotoxicity, highlighting the importance of stereochemistry . Crystallographic studies and computational analyses can provide insights into the conformation and stereoselectivity of these compounds .
Chemical Reactions Analysis
Thiazolidine derivatives can undergo various chemical reactions, including ring opening, solvolysis, and deuterium exchange. For example, 2-substituted thiazolidine-4(R)-carboxylic acids have been suggested to act as prodrugs that release L-cysteine in vivo through nonenzymatic ring opening followed by solvolysis . The reactivity of these compounds can also be modified through different chemical modifications, such as acetylation or condensation with isocyanates, leading to the formation of different products with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties significantly. For instance, the introduction of an ethoxy group may increase the lipophilicity of the compound, potentially affecting its bioavailability and distribution in biological systems. The purity and characterization of these compounds are typically confirmed using techniques like NMR, MS, and HPLC . The behavior of these compounds in solution, such as their epimerization or interconversion, can also provide valuable information about their reactivity and potential as therapeutic agents .
特性
IUPAC Name |
2-(5-chloro-2-ethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-2-17-10-4-3-7(13)5-8(10)11-14-9(6-18-11)12(15)16/h3-5,9,11,14H,2,6H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMMKHGAXRSDTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C2NC(CS2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-ethoxy-phenyl)-thiazolidine-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


